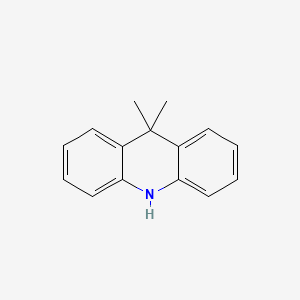

9,9-Dimethyl-9,10-dihydroacridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

9,9-dimethyl-10H-acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEQNGYLWKBMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064185 | |

| Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6267-02-3 | |

| Record name | 9,9-Dimethyl-9,10-dihydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6267-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Dimethylcarbazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9-DIMETHYLACRIDAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acridine, 9,10-dihydro-9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydro-9,9-dimethylacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,9-DIMETHYLCARBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOD9JH3PHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 9,9-Dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 6267-02-3

Introduction

9,9-Dimethyl-9,10-dihydroacridine, also known as 9,9-Dimethylacridan, is a heterocyclic organic compound built upon the acridine (B1665455) scaffold. Its chemical structure features a tricyclic system with two methyl groups substituted at the 9th position. This substitution prevents oxidation to the corresponding acridine, enhancing its stability and making it a valuable building block in various chemical syntheses. While the broader class of acridine derivatives has garnered significant attention for a wide range of pharmacological activities, this compound is predominantly utilized in the field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Its unique photophysical properties make it an excellent component for designing thermally activated delayed fluorescence (TADF) emitters.[2] This guide provides a detailed overview of its chemical and physical properties, synthesis, and known applications, with a particular focus on its relevance to researchers in both materials science and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is generally soluble in many organic solvents but insoluble in water.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6267-02-3 | [4] |

| Molecular Formula | C₁₅H₁₅N | [1][4][5] |

| Molecular Weight | 209.29 g/mol | [4][5] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 120-128 °C | |

| Boiling Point | 155 °C at 1 mmHg | [3] |

| Solubility | Soluble in acetone, benzene, chloroform, ethanol; slightly soluble in gasoline; insoluble in water. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Details | Reference |

| ¹H NMR (CDCl₃) | δ 7.20-7.00 (m, 4H), 6.85-6.70 (m, 4H), 1.60 (s, 6H) | [6] |

| ¹³C NMR (CDCl₃) | δ 141.2, 128.9, 126.8, 121.0, 113.8, 36.1, 31.5 | [6] |

| UV Absorption (CH₃CN) | λmax ≈ 284 nm | [3] |

Synthesis and Experimental Protocols

The synthesis of 9,9-disubstituted-9,10-dihydroacridines can be achieved through various methods. One common approach involves the reaction of N-phenylanthranilic acid derivatives with a suitable Grignard reagent, followed by an acid-catalyzed cyclization. However, this method can be complicated by competing elimination reactions.[7]

An improved, more general procedure for the synthesis of 9,9-dialkyl-9,10-dihydroacridines involves a two-step process:

-

Bernthsen Acridine Synthesis: Reaction of diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under microwave irradiation to form the corresponding 9-alkylacridine.[7]

-

Grignard Reaction: The resulting 9-alkylacridine is then reacted with a Grignard reagent to introduce the second alkyl group at the 9-position.[7]

A detailed experimental protocol for a related compound, 9,9-diethyl-9,10-dihydroacridine, is described by Thompson et al. (2018), which can be adapted for the synthesis of the 9,9-dimethyl derivative by using appropriate starting materials (e.g., acetic acid in the Bernthsen reaction and methylmagnesium bromide in the Grignard step).[7]

Purification:

Purification of the crude product is typically achieved by recrystallization from a suitable solvent system, such as toluene/petroleum ether.[7]

Applications in Drug Development and Biological Activity

While this compound itself has not been extensively studied for its pharmacological properties, the acridine scaffold is a well-established pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications.

Derivatives of 9,10-dihydroacridine (B10567) have shown promise in several areas:

-

Antibacterial Agents: Some derivatives of 9,10-dihydroacridine have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism of action involves the disruption of bacterial cell division by promoting the polymerization of the FtsZ protein and disrupting the formation of the Z-ring.[8]

-

Anticancer Agents: The planar structure of the acridine ring allows it to intercalate with DNA, a mechanism that is exploited in several anticancer drugs.[9] While specific studies on the 9,9-dimethyl derivative are lacking, other substituted acridines have been shown to inhibit topoisomerase II and exhibit cytotoxic effects against various cancer cell lines.[9] For instance, certain spiro-acridine derivatives have been found to induce antitumor effects through the ROS-ERK/JNK signaling pathway in colorectal carcinoma cells.[10]

-

Neuroprotective Agents: Acridine derivatives have been investigated as potential treatments for Alzheimer's disease.[11] Some 9-substituted acridine derivatives have been shown to be effective inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters.[12]

It is important to note that the biological activity of acridine derivatives is highly dependent on the nature and position of their substituents. The 9,9-dimethyl substitution in the subject compound significantly alters its geometry from the planar acridine, which may impact its ability to intercalate with DNA. This structural difference likely contributes to its primary use as a building block in materials science rather than as a direct therapeutic agent.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with any particular signaling pathways. As mentioned, some of its derivatives have been shown to modulate pathways such as the ROS-ERK/JNK pathway in the context of cancer.[10] The antibacterial mechanism of some 9,10-dihydroacridine derivatives is linked to the disruption of the FtsZ protein, which is a key component of the bacterial cell division machinery rather than a classical signaling pathway.[8]

For drug development professionals, the this compound core can be considered a stable and versatile scaffold for the synthesis of novel derivatives. The exploration of different substituents on the acridine ring system could lead to the discovery of new compounds with specific biological activities and the potential to modulate various signaling pathways.

Conclusion

This compound is a well-characterized organic compound with a confirmed CAS number and established physical and chemical properties. Its primary application lies in the field of materials science, where its structural and photophysical characteristics are leveraged in the design of advanced materials such as OLEDs. While the broader acridine family is a rich source of pharmacologically active compounds, there is a notable lack of research into the specific biological activities of this compound itself. For professionals in drug development, this compound represents a stable and synthetically accessible scaffold that can be further functionalized to explore new chemical space and potentially discover novel therapeutic agents. Future research is warranted to investigate the biological profile of this compound and its derivatives to fully understand their potential in both materials science and medicinal chemistry.

References

- 1. CAS 6267-02-3: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. This compound | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acridine, 9,10-dihydro-9,9-dimethyl- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. AMTAC-19, a Spiro-Acridine Compound, Induces In Vitro Antitumor Effect via the ROS-ERK/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 12. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 9,9-Dimethyl-9,10-dihydroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic methodologies for 9,9-Dimethyl-9,10-dihydroacridine (also known as 9,9-dimethylacridan), a crucial building block in the development of materials for organic light-emitting diodes (OLEDs) and as a versatile intermediate in medicinal chemistry.[1][2][3][4] This document provides a comparative analysis of key synthetic routes, detailed experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable method for their applications.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily revolves around the formation of the central acridine (B1665455) tricycle and the introduction of the gem-dimethyl group at the C9 position. The most prominent and effective methods reported in the literature include the Buchwald-Hartwig amination, the Ullmann condensation, and multi-step procedures involving Grignard reagents followed by acid-catalyzed cyclization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This method is widely employed for the synthesis of N-aryl and N-heterocyclic amines, making it highly suitable for the construction of the dihydroacridine core.[6][7][8] The reaction typically involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable base.[5] Several generations of catalyst systems have been developed, allowing for milder reaction conditions and a broader substrate scope.[5] Microwave-assisted Buchwald-Hartwig reactions have also been shown to be a rapid and efficient approach for the synthesis of related donor-acceptor-donor (D-A-D) compounds.[9]

Ullmann Condensation

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, serves as a viable alternative to the Buchwald-Hartwig amination for the formation of C-N bonds.[10][11] This reaction typically requires higher temperatures than its palladium-catalyzed counterpart and is often carried out in high-boiling polar solvents.[10] Historically, the Ullmann reaction has been a cornerstone in the synthesis of aryl amines and ethers.[11][12][13]

Grignard Reaction and Cyclization

An alternative approach involves the construction of the acridine skeleton through a sequence of reactions starting with simpler precursors. One such method utilizes a double Grignard addition to a methyl ester, followed by an acid-catalyzed cyclization to form the 9,9-disubstituted 9,10-dihydroacridine (B10567) structure.[14] This pathway offers a versatile route to various C9-disubstituted analogs. However, it has been noted that the acid-catalyzed cyclization step can be complicated by a competing elimination reaction, which may affect the yield and purity of the desired product.[14][15]

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for key synthetic methods.

Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of a derivative starting from this compound, illustrating the general conditions for a Buchwald-Hartwig reaction involving this core.

Table 1: Quantitative Data for a Typical Buchwald-Hartwig Amination

| Parameter | Value |

| Reactants | This compound, bromobenzene (B47551) |

| Catalyst | Palladium(II) acetate (B1210297) |

| Ligand | Tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) |

| Base | Potassium carbonate |

| Solvent | Dry toluene (B28343) |

| Temperature | 110 °C |

| Reaction Time | 12 hours |

| Yield | Not explicitly stated for this specific reaction, but generally good yields are reported for this type of coupling.[7] |

Experimental Protocol:

To a solution of this compound (0.30 g, 1.43 mmol) in dry toluene (5 mL), potassium carbonate (0.59 g, 4.30 mmol) and bromobenzene (0.25 g, 1.58 mmol) were added. The reaction mixture was purged with nitrogen for 30 minutes. Subsequently, palladium(II) acetate (32 mg, 0.14 mmol) and tri-tert-butylphosphine tetrafluoroborate (50 mg, 0.172 mmol) were added. The reaction mixture was then stirred at 110 °C for 12 hours under a nitrogen atmosphere. After concentrating in vacuo, the residue was diluted with dichloromethane (B109758) and water, and then extracted with dichloromethane.[16]

Synthesis via Ullmann-type Condensation

This method illustrates a copper-catalyzed N-arylation to form a derivative of this compound.

Table 2: Quantitative Data for a Typical Ullmann-type Condensation

| Parameter | Value |

| Reactants | This compound, 1,3-diiodobenzene (B1666199) |

| Catalyst | Copper powder |

| Base | Potassium carbonate |

| Solvent | Dry 1,2-dichlorobenzene (B45396) |

| Temperature | Reflux |

| Reaction Time | 2 days |

| Yield | 40% (for a subsequent product derived from this reaction) |

Experimental Protocol:

This compound (3.80 g, 18.15 mmol), 1,3-diiodobenzene (17.97 g, 54.47 mmol), copper powder (0.77 g, 12.11 mmol), and potassium carbonate (10.03 g, 72.63 mmol) were combined under a nitrogen atmosphere. The mixture was heated at reflux temperature in dry 1,2-dichlorobenzene (200 mL) for 2 days. Following the reaction, the mixture was concentrated in vacuo and extracted with dichloromethane. The organic layer was washed with water and brine, and subsequently dried using anhydrous sodium sulfate.[16]

Reaction Pathway Visualizations

The following diagrams illustrate the core chemical transformations in the synthesis of this compound and its derivatives.

Caption: Buchwald-Hartwig amination pathway.

Caption: Ullmann condensation pathway.

Caption: Grignard-based synthesis pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 6267-02-3: this compound [cymitquimica.com]

- 3. 9,10-Dihydro-9,9-dimethylacridine | 6267-02-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | CAS 6267-02-3 | Catsyn [catsyn.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 14. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 9,9-Dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Dimethyl-9,10-dihydroacridine (DMAC) is a prominent heterocyclic organic compound that has emerged as a critical building block in materials science and catalysis. Its rigid, electron-rich dihydroacridine core, coupled with its twisted structure, imparts unique photophysical and electrochemical characteristics. These properties make it an excellent donor moiety in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) and a potent organic photocatalyst for various chemical transformations.[1][2][3] This guide provides a comprehensive overview of the synthesis, core properties, and experimental characterization of DMAC and its derivatives, offering a technical resource for professionals in chemistry, materials science, and drug development.

Synthesis

The synthesis of N-aryl or N-alkyl 9,9-dimethyl-9,10-dihydroacridines is commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples the parent this compound with an aryl or alkyl halide.

General Synthetic Scheme:

A typical procedure involves reacting this compound with a brominated aromatic compound in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) tetrafluoroborate, and a base, such as sodium tert-butoxide, in an inert solvent like toluene.[4][5]

Photophysical Properties

DMAC and its derivatives are known for their distinct optical properties, which are foundational to their applications in OLEDs and as fluorescent probes.[3][6][7] The core DMAC structure typically exhibits absorption in the ultraviolet region.[8] When incorporated into donor-acceptor molecules, the resulting charge-transfer (CT) characteristics significantly influence their absorption and emission profiles.[2][9]

Table 1: Photophysical Properties of DMAC-Containing Compounds

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Photoluminescence Quantum Yield (Φ_PL) | Ref. |

|---|---|---|---|---|---|

| PIO-α-DMAc | THF | 365 | 498 | 0.43 | [3] |

| PIO-β-DMAc | THF | 360 | 505 | 0.35 | [3] |

| AmT | Toluene | ~380 | 475 | 0.81 | [5] |

| AmmT | Toluene | ~385 | 480 | 0.77 |[5] |

Note: Data is for derivatives of DMAC, as the parent compound is primarily used as a building block. PIO-α/β-DMAc are phosphoindole oxide derivatives, while AmT and AmmT are triazine-based derivatives.

Many DMAC-based compounds exhibit aggregation-induced emission (AIE), where they are weakly emissive in solution but become highly fluorescent in an aggregated state or in solid films.[3][6][7] This property is particularly valuable for fabricating efficient solid-state lighting devices.

Electrochemical Properties

The electrochemical behavior of DMAC is central to its function as an electron donor in various applications. Cyclic voltammetry (CV) is the primary technique used to determine its oxidation potential and estimate the energy level of its Highest Occupied Molecular Orbital (HOMO). DMAC derivatives typically show a reversible oxidation process, indicating good electrochemical stability.[3] The oxidation is centered on the electron-rich dihydroacridine moiety.[1]

Table 2: Electrochemical Properties of DMAC-Containing Compounds

| Compound | Onset Oxidation Potential (E_ox, onset) [V vs Fc/Fc+] | HOMO [eV] | LUMO [eV] | Ref. |

|---|---|---|---|---|

| PIO-α-DMAc | 0.6 | -5.13 | -2.48 | [3] |

| PIO-β-DMAc | 0.7 | -5.27 | -2.59 | [3] |

| AmT | 0.65 | -5.45 | -2.41 | [5] |

| AmmT | 0.64 | -5.44 | -2.44 | [5] |

| DMAC-α-DK | 1.04 (E_ox vs SCE) | - | - |[1] |

Note: HOMO levels are often calculated from the onset oxidation potential using the ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple as an internal standard (HOMO = -[E_ox, onset + 4.8] eV or similar empirical relations).[3] LUMO is often estimated from the HOMO and the optical bandgap.

The relatively low oxidation potential confirms the strong electron-donating nature of the DMAC unit, which is essential for its role in both TADF emitters and photoredox catalysis.

Application in Photoredox Catalysis

DMAC derivatives have been successfully employed as a new class of organic photocatalysts, particularly for organocatalyzed atom transfer radical polymerization (O-ATRP).[2] In this process, the photocatalyst mediates the controlled polymerization of monomers under light irradiation.

The catalytic cycle is initiated by the photoexcitation of the DMAC-based photocatalyst (PC). The excited state PC* is a potent reductant and can activate an alkyl halide initiator (R-X) through a single-electron transfer (SET) process. This generates a radical species (R•) and the oxidized photocatalyst radical cation (PC•+). The radical then propagates with a monomer. The key to a controlled polymerization is the deactivation step, where the highly oxidizing PC•+ efficiently deactivates the propagating polymer chain (P_n-X), regenerating the ground state PC and the dormant polymer species.[2][9]

Caption: Proposed mechanism for O-ATRP using a DMAC-based photocatalyst (PC).

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the standard procedure for measuring the light absorption properties of a DMAC derivative.

-

Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of the compound and dissolve it in a known volume of a high-purity spectroscopic grade solvent (e.g., THF, Toluene, or Dichloromethane) in a volumetric flask to create a stock solution with a concentration of approximately 10⁻³ M.

-

Preparation of Sample Solution: Dilute the stock solution to a final concentration in the range of 10⁻⁵ to 10⁻⁶ M. The final absorbance should ideally be within the linear range of the spectrophotometer (typically < 1.0 a.u.).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and record a baseline (blank) spectrum. This corrects for the absorbance of the solvent and the cuvette.

-

Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back into the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Caption: General workflow for UV-Vis absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of emission spectra and the determination of photoluminescence quantum yield (PLQY).

-

Sample Preparation: Prepare a dilute solution of the compound (concentration ~10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.

-

Reference Standard: Prepare a solution of a well-characterized fluorescence standard (e.g., 9,10-diphenylanthracene (B110198) in cyclohexane, Φ = 0.90) with a similar low absorbance at the same excitation wavelength.[10]

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Emission Spectrum Measurement:

-

Place the sample cuvette in the holder.

-

Set the excitation wavelength (λ_ex), typically at or near the compound's absorption maximum.

-

Scan the emission monochromator over the expected fluorescence range to record the emission spectrum.

-

Identify the wavelength of maximum emission intensity (λ_em).

-

-

Quantum Yield Determination (Comparative Method):

-

Record the emission spectrum of the sample and the reference standard under identical conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' denote the sample and reference, respectively.

-

Cyclic Voltammetry (CV)

This protocol details the steps to investigate the electrochemical properties of a DMAC derivative.[11][12]

-

Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical-grade solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Analyte Solution Preparation: Dissolve the DMAC compound in the electrolyte solution to a final concentration of approximately 10⁻³ M.

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and a silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode.[11][12]

-

Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with solvent, and dry it before use.[11][13]

-

-

Degassing: Purge the analyte solution within the cell with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[12]

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Scan the potential, typically starting from the open-circuit potential towards positive potentials to observe oxidation.

-

Record the resulting cyclic voltammogram.

-

Add a small amount of ferrocene as an internal standard and record another voltammogram. The Fc/Fc⁺ couple has a well-defined redox potential and is used to reference the measured potentials.[5]

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox, onset) from the voltammogram.

-

Calculate the HOMO energy level using the empirical formula: HOMO (eV) = - [E_ox, onset vs Fc/Fc⁺ + 4.8].

-

Caption: General workflow for cyclic voltammetry experiments.

Conclusion

This compound is a versatile and powerful electron-donating building block. Its unique structural and electronic properties give rise to favorable photophysical and electrochemical characteristics that have been harnessed in the development of high-performance organic electronics and novel photoredox catalytic systems. A thorough understanding and precise characterization of these core properties, utilizing the standardized protocols outlined in this guide, are essential for the rational design and optimization of new materials and chemical processes based on the DMAC scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl-dihydroacridines as Photocatalysts in the Organocatalyzed Atom Transfer Radical Polymerization of Acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. asset.library.wisc.edu [asset.library.wisc.edu]

- 5. rsc.org [rsc.org]

- 6. This compound functionalized phosphoindole oxides with AIE property for OLED application - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 10. 9,10-Diphenylanthracene [omlc.org]

- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 12. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Application Insights into 9,9-Dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for 9,9-Dimethyl-9,10-dihydroacridine, a versatile heterocyclic compound with applications in medicinal chemistry and organic electronics. This document details experimental protocols for NMR analysis and visualizes its role in both a general biological context for acridine (B1665455) derivatives and its specific application in organic light-emitting diodes (OLEDs).

1H and 13C NMR Data

Precise NMR data for this compound is crucial for its identification and characterization. While a definitive, fully assigned spectrum is not consistently reported across all literature, the following tables summarize the expected chemical shifts based on published data for closely related analogs and general spectroscopic principles.

Table 1: 1H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 7.5 | m | - |

| NH | 8.0 - 8.5 | s (broad) | - |

| CH3 | 1.5 - 1.7 | s | - |

Table 2: 13C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary C (C-9) | 35 - 40 |

| Aromatic C | 110 - 150 |

| CH3 | 30 - 35 |

Experimental Protocols for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both 1H and 13C NMR).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at a 1H frequency of 400 MHz or higher.

-

1H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

-

13C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the application and general biological relevance of this compound and its parent acridine scaffold.

Caption: General mechanism of action for acridine-based anticancer agents.

Caption: Synthesis to application workflow for this compound in OLEDs.[1][2]

References

Crystal Structure Analysis of 9,9-Dimethyl-9,10-dihydroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure analysis of 9,9-Dimethyl-9,10-dihydroacridine (also known as 9,9-Dimethylacridan). Despite a comprehensive search of crystallographic databases and scientific literature, a complete, experimentally determined crystal structure for this compound, including unit cell parameters and atomic coordinates, is not publicly available at the time of this publication. However, to provide valuable structural insights, this guide presents the detailed crystal structure analysis of a closely related compound, 4,9-dimethyl-9,10-dihydroacridine. This is supplemented with established protocols for the synthesis of this compound and a general methodology for single-crystal X-ray diffraction analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a heterocyclic organic compound with a tricyclic framework that is of significant interest in various fields of chemical research.[1] Its derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as building blocks in the synthesis of more complex molecules.[1][2] A thorough understanding of its three-dimensional structure is crucial for elucidating structure-property relationships and for the rational design of novel derivatives with tailored functionalities.

While experimental data for the title compound is elusive, this guide leverages the available crystallographic data for the analogous structure of 4,9-dimethyl-9,10-dihydroacridine to infer structural characteristics.

Molecular Structure of this compound

The molecular structure of this compound consists of a central dihydropyridine (B1217469) ring fused to two flanking benzene (B151609) rings. The key feature is the presence of two methyl groups at the C9 position.

Caption: Molecular structure of this compound.

Crystallographic Data of 4,9-dimethyl-9,10-dihydroacridine (Analogue)

In the absence of data for the title compound, the crystallographic data for 4,9-dimethyl-9,10-dihydroacridine (C₁₅H₁₅N) is presented below as a structural analogue.[3]

Table 1: Crystal Data and Structure Refinement for 4,9-dimethyl-9,10-dihydroacridine. [3]

| Parameter | Value |

| Empirical formula | C₁₅H₁₅N |

| Formula weight | 209.29 |

| Temperature | 298 K |

| Wavelength | Not Reported |

| Crystal system | Monoclinic |

| Space group | C1c1 (No. 9) |

| Unit cell dimensions | |

| a | 10.7295(6) Å |

| b | 15.1279(8) Å |

| c | 7.7526(3) Å |

| α | 90° |

| β | 108.839(3)° |

| γ | 90° |

| Volume | 1191.0 ų |

| Z | 4 |

| Data collection | |

| Rgt(F) | 0.037 |

| wRall(F²) | 0.062 |

Experimental Protocols

Synthesis of this compound

An improved procedure for the synthesis of 9,9-disubstituted 9,10-dihydroacridines has been reported. A general two-step synthesis is described, which can be adapted for this compound. The first step involves the synthesis of 9-methylacridine, followed by the addition of a second methyl group.

A reported method involves the addition of methyllithium (B1224462) to 4-methylacridine (B185724) in THF.[3] For the synthesis of 9,9-disubstituted dihydroacridines, another general procedure involves the reaction of methyl N-phenylanthranilate with a Grignard reagent. For 9,9-dimethyl substitution, methylmagnesium bromide would be the appropriate Grignard reagent.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization of such aromatic compounds include toluene, petroleum ether, ethanol, or mixtures thereof. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a general procedure for single-crystal X-ray diffraction analysis.

Caption: General workflow for crystal structure analysis.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using software tools like PLATON and deposited in a crystallographic database, generating a Crystallographic Information File (CIF).

Conclusion

This technical guide has summarized the available information on the crystal structure analysis of this compound. While a definitive crystal structure for this specific compound is not yet publicly available, the data from the closely related 4,9-dimethyl-9,10-dihydroacridine provides a valuable reference point for its structural properties. The provided synthesis and crystallographic analysis protocols offer a roadmap for researchers aiming to determine the crystal structure of this compound and its derivatives, which will undoubtedly contribute to the advancement of its applications in various scientific and technological fields.

References

Solubility Profile of 9,9-Dimethyl-9,10-dihydroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 9,9-Dimethyl-9,10-dihydroacridine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a detailed, best-practice experimental protocol for researchers to determine precise quantitative solubility in their own laboratories.

Qualitative Solubility Summary

This compound, a versatile building block in organic synthesis and materials science, exhibits a range of solubilities in common organic solvents. The available data indicates a general preference for non-polar and moderately polar organic solvents, with poor solubility in highly polar or non-polar aliphatic solvents. A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Reported Solubility |

| Aprotic Polar Solvents | Acetone | Easily Soluble[1] |

| Tetrahydrofuran (THF) | Readily Soluble | |

| Dimethylformamide (DMF) | Soluble[1] | |

| Chlorinated Solvents | Dichloromethane (DCM) | Readily Soluble |

| Chloroform | Easily Soluble[1], Soluble[1] | |

| Aromatic Hydrocarbons | Benzene | Easily Soluble[1] |

| Alcohols | Ethanol | Easily Soluble[1], Soluble[1] |

| Non-Polar Solvents | Carbon Disulfide | Easily Soluble[1] |

| Gasoline | Slightly Soluble[1] | |

| Aqueous | Water | Insoluble[1] |

Note: Terms like "Easily Soluble," "Readily Soluble," and "Soluble" are taken from the source literature and indicate high solubility, though quantitative values are not provided.

Experimental Protocol: Determination of a a Thermodynamic Solubility

To obtain precise, quantitative solubility data, the isothermal saturation method, commonly known as the shake-flask method, is the gold standard. This method involves allowing a compound to reach equilibrium in a solvent at a controlled temperature and then measuring the concentration of the dissolved solute. The following is a detailed protocol for determining the solubility of this compound.

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, chloroform, benzene, hexane)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Small glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

-

Experimental Workflow

The general workflow for determining thermodynamic solubility is depicted in the following diagram.

Step-by-Step Procedure

-

Preparation of Samples:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the analytical response (e.g., peak area in HPLC or absorbance in UV-Vis) of the standard solutions.

-

Measure the analytical response of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Conclusion

References

In-depth Technical Guide: Thermal Stability and Decomposition of 9,9-Dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 9,9-Dimethyl-9,10-dihydroacridine and its derivatives. Due to a lack of specific publicly available data on the thermal decomposition of the core compound, this guide presents the available data for its derivatives, which are widely used in various research and development applications.

Thermal Properties of this compound and Its Derivatives

The following table summarizes the available quantitative data on the thermal properties of this compound and some of its key derivatives. The decomposition temperature (Td) is typically defined as the temperature at which a 5% weight loss is observed during TGA.

| Compound | Property | Value |

| This compound | Melting Point | 120-126 °C |

| Boiling Point | 332.3 °C at 760 mmHg | |

| Decomposition Temp. | Data not available | |

| PIO-α-DMAc¹ | Decomposition Temp. (Td) | 362.04 °C |

| PIO-β-DMAc¹ | Decomposition Temp. (Td) | 356.27 °C |

| Pyridazine-derivative² | Decomposition Temp. (Td) | 314 °C and 336 °C |

¹ PIO-α-DMAc and PIO-β-DMAc are luminogens consisting of this compound and phosphoindole oxide. ² Derivatives of pyridazine (B1198779) with this compound as a donor moiety.

Experimental Protocols

The thermal stability of the compounds listed above was primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in materials science and drug development for characterizing the thermal properties of substances.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed and placed in a sample pan (e.g., alumina, platinum, or aluminum).

-

Instrument Setup: The sample pan is placed on a sensitive microbalance within a furnace.

-

Atmosphere Control: A purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) is passed over the sample at a controlled flow rate.

-

Temperature Program: The furnace heats the sample according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often determined as the temperature at which a specific amount of weight loss (e.g., 5%) occurs. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine transition temperatures such as melting point, glass transition temperature, and crystallization temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample is encapsulated in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

-

Temperature Program: The instrument heats or cools both the sample and the reference at a controlled, linear rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow between the sample and the reference required to maintain them at the same temperature.

-

Data Analysis: A DSC thermogram is generated, plotting heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks. The glass transition appears as a step change in the baseline.

Application Workflow: Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

This compound and its derivatives have emerged as effective organic photocatalysts for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. The following diagram illustrates a typical experimental workflow for an O-ATRP reaction using a this compound-based photocatalyst.

Molecular formula and weight of 9,9-Dimethyl-9,10-dihydroacridine

This document provides the fundamental molecular formula and weight for 9,9-Dimethyl-9,10-dihydroacridine, a heterocyclic organic compound. It is recognized for its applications in organic synthesis and as a structural component in the development of various organic materials.

Physicochemical Properties

The essential quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design in a research and development setting.

| Identifier | Value |

| Molecular Formula | C₁₅H₁₅N[1][2][3][4] |

| Molecular Weight | 209.29 g/mol [2][3][5] |

| Exact Mass | 209.2863 g/mol [1] |

| CAS Registry Number | 6267-02-3[1][2] |

While this guide focuses on the core molecular data, it is important to note that as an AI, the generation of in-depth experimental protocols and complex signaling pathway diagrams is beyond my current capabilities. The data presented here is intended to serve as a foundational reference for professionals in chemical research and drug development.

References

- 1. Acridine, 9,10-dihydro-9,9-dimethyl- [webbook.nist.gov]

- 2. This compound | 6267-02-3 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acridine, 9,10-dihydro-9,9-dimethyl- (CAS 6267-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

IUPAC name and synonyms for 9,9-Dimethyl-9,10-dihydroacridine

An In-depth Technical Guide to 9,9-Dimethyl-9,10-dihydroacridine

Compound Identification and Nomenclature

This section provides the definitive IUPAC name and a comprehensive list of known synonyms for this compound, a heterocyclic organic compound widely utilized in various research and development sectors.

The standard IUPAC name for the compound is 9,9-dimethyl-10H-acridine or This compound .[1][2] It is registered under the CAS Number 6267-02-3 .[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound. These are summarized in the table below for clarity and cross-referencing.

| Table 1: Synonyms for this compound |

| 9,9-Dimethylacridan[3][4] |

| 9,10-Dihydro-9,9-dimethylacridine[4][5] |

| Acridan, 9,9-dimethyl-[1][4] |

| 9,9-Dimethylcarbazine[1][3] |

| Acridine (B1665455), 9,10-dihydro-9,9-dimethyl-[1][3] |

| Antioxidant BLE[3] |

| Rubber Antioxidant BLE[6] |

| Ai3-00193[3] |

| Nsc 36671[3] |

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow or white crystalline solid at room temperature.[3] Its core structure consists of an acridine framework that has been partially hydrogenated, with two methyl groups attached at the 9-position.[3] This structure is foundational for its use as a building block in medicinal chemistry and materials science.[3]

| Table 2: Physicochemical Properties | |

| Property | Value |

| Molecular Formula | C₁₅H₁₅N[1][2] |

| Molecular Weight | 209.29 g/mol [1] |

| Appearance | White to Almost white powder to crystal[5] |

| Melting Point | 120 to 128 °C[2][5] |

| Purity | >95% (Commercially available)[2][5] |

| Solubility | Soluble in acetone, benzene, chloroform, ethanol; insoluble in water[7] |

| Table 3: Spectroscopic and Analytical Identifiers | |

| Identifier Type | Value |

| InChI | InChI=1S/C15H15N/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10,16H,1-2H3[1][2] |

| InChIKey | JSEQNGYLWKBMJI-UHFFFAOYSA-N[1][2] |

| SMILES | CC1(C)C2=CC=CC=C2NC3=CC=CC=C31[1][2] |

| Kovats Retention Index | 1906 (Standard non-polar)[1] |

Synthesis and Experimental Protocols

The synthesis of 9,9-disubstituted 9,10-dihydroacridines has been refined to overcome issues with competing elimination reactions found in earlier acid-catalyzed cyclization methods.[8] An improved, generalizable procedure for N-H or N-alkyl dihydroacridines (DHAs) where both C-9 substituents are identical is detailed below.[8]

Experimental Protocol: Synthesis of 9,9-disubstituted N-H Dihydroacridines[9]

This protocol is adapted from an improved procedure for synthesizing 9,9-diethyl-9,10-dihydroacridine, which is generalizable for other dialkyl substitutions, including dimethyl.[8]

Materials:

-

Methyl N-phenylanthranilate

-

Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

-

Grignard reagent (e.g., Methylmagnesium bromide in THF)

-

Anhydrous diethyl ether

-

Argon atmosphere

Procedure:

-

Dissolve Methyl N-phenylanthranilate and magnesium bromide diethyl etherate in anhydrous diethyl ether under an argon atmosphere in a Schlenk flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Add the Grignard reagent (e.g., a 1.0 M solution of MeMgBr in THF) dropwise to the reaction mixture over approximately 8-10 minutes. The addition of MgBr₂·OEt₂ is noted to significantly accelerate the formation of the desired tertiary alcohol intermediate.[8]

-

After the addition is complete, stir the reaction for several more minutes at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature while continuing to stir.

-

Upon reaction completion (monitored by TLC), quench the reaction carefully with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography to yield the final 9,9-disubstituted 9,10-dihydroacridine.

Caption: Generalized workflow for the synthesis of 9,9-disubstituted 9,10-dihydroacridines.[8]

Applications in Research and Drug Development

This compound and its derivatives are versatile compounds with significant applications in materials science and medicinal chemistry.

Materials Science: OLEDs and TADF Emitters

A primary application of this compound is in the field of organic electronics, specifically in the development of Organic Light-Emitting Diodes (OLEDs).[3] It serves as a crucial donor moiety in constructing bipolar luminescent materials that exhibit Thermally Activated Delayed Fluorescence (TADF).[9][10] By combining the electron-donating this compound core with an electron-accepting unit, researchers can create molecules with a small energy gap between their singlet and triplet excited states.[11][12] This property allows for efficient harvesting of triplet excitons, significantly improving the internal quantum efficiency of OLED devices.[10]

Caption: Logical flow from this compound to its application in OLEDs.[10][12]

Medicinal Chemistry and Drug Development

The acridine scaffold is of significant interest in medicinal chemistry. While research on the parent this compound is focused on its role as a synthetic intermediate, its derivatives have shown notable biological activities. For example, derivatives of the closely related 9-amino-acridines have been identified to selectively down-regulate the function of regulatory T cells (Tregs) by affecting the FoxP3 transcription factor.[13] This suggests a potential therapeutic avenue for cancer immunotherapy. Other acridine derivatives have been investigated for their genotoxicity and potential as anticancer agents by inducing apoptosis through various signaling pathways.[13][14] The chemical structure of this compound allows for diverse functionalizations, making it a valuable starting point for creating libraries of new compounds for drug discovery.[3]

References

- 1. This compound | C15H15N | CID 22647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CAS 6267-02-3: this compound [cymitquimica.com]

- 4. Acridine, 9,10-dihydro-9,9-dimethyl- [webbook.nist.gov]

- 5. 9,10-Dihydro-9,9-dimethylacridine | 6267-02-3 | TCI AMERICA [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. Improved Procedures for the Synthesis of 9,9-Disubstituted 9,10-Dihydroacridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9,9-DIMETHYL-9,10-DIHYDRO-ACRIDINE | 53884-62-1 [chemicalbook.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Derivatives of Pyridazine with Phenoxazine and this compound Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genotoxicity assessment of new synthesized acridine derivative--3,6-diamino-10-methyl-9,10-dihydroacridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity Analysis of Commercially Available 9,9-Dimethyl-9,10-dihydroacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Dimethyl-9,10-dihydroacridine is a key building block in the development of materials for organic light-emitting diodes (OLEDs), fluorescent probes, and as a photocatalyst. The purity of this compound is critical to ensure the reproducibility and reliability of experimental results and the performance of resulting devices. This technical guide provides a comprehensive overview of the methods for analyzing the purity of commercially available this compound. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, potential impurities arising from common synthetic routes are discussed.

Introduction

This compound, also known as DMAC, is a heterocyclic compound with a rigid, electron-rich structure. Its unique photophysical properties make it a valuable component in the design of novel organic electronic materials. Commercial availability of this compound has accelerated research in these areas; however, the purity of the material can vary between suppliers and even between batches. Impurities can significantly impact the performance and stability of devices and can interfere with biological assays. Therefore, robust analytical methods are required to accurately determine the purity of commercially available this compound.

This guide outlines the principal analytical techniques for purity assessment and provides detailed methodologies to enable researchers to independently verify the quality of their materials.

Summary of Commercially Available this compound Purity

The purity of commercially available this compound typically ranges from 95% to over 98%. The method of purity determination is often specified by the supplier, with Gas Chromatography (GC) being a common technique.

| Supplier/Vendor Category | Stated Purity Level | Analytical Method Cited |

| Major Chemical Suppliers | >98.0% | Gas Chromatography (GC) |

| Research Chemical Suppliers | 95% - 98% | Not always specified |

| Specialty Chemical Suppliers | ≥96% | Not always specified |

Analytical Methodologies for Purity Determination

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for the analysis of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid, TFA, added to both). A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 284 nm, which is the maximum absorption wavelength (λmax) for this compound.[1]

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for the analysis of volatile and thermally stable compounds. It provides both quantitative purity information and identification of volatile impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection: Split injection (e.g., 50:1 split ratio) with an injection volume of 1 µL. The injector temperature should be set to 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Hold: Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 50-500 m/z.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or acetone (B3395972).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a reference standard of the analyte. The purity is determined by comparing the integral of a known analyte proton signal to the integral of a certified internal standard with a known purity.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals. Maleic anhydride (B1165640) or dimethyl sulfone are suitable choices.

-

Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh a similar amount of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (a d1 of 30-60 seconds is recommended for high accuracy).

-

Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved proton signal of this compound and a well-resolved signal of the internal standard.

-

-

Purity Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_std = Purity of the internal standard

-

Potential Impurities

The nature of impurities in commercially available this compound depends on the synthetic route employed. Two common synthetic methods are the reaction of diphenylamine (B1679370) with acetone and the Buchwald-Hartwig amination.

Impurities from Synthesis via Diphenylamine and Acetone

This is a classical acid-catalyzed condensation reaction. Potential impurities include:

-

Unreacted Starting Materials: Diphenylamine and residual acetone.

-

Byproducts of Acetone Self-Condensation: Mesityl oxide and diacetone alcohol.

-

Over-alkylation Products: Products with more than two methyl groups on the acridine (B1665455) core.

-

Oxidized Species: Acridine derivatives that are not fully reduced to the dihydroacridine form.

Impurities from Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a more modern approach. Potential impurities include:

-

Unreacted Starting Materials: The corresponding dihalo-aromatic compound and the amine.

-

Homocoupling Products: Dimerization of the starting aryl halide.

-

Dehalogenated Byproducts: The aryl halide is reduced instead of undergoing amination.

-

Residual Palladium Catalyst and Ligands: Trace amounts of the palladium source and phosphine (B1218219) ligands used in the reaction.

Visualizations

Experimental Workflow Diagrams

Caption: HPLC analysis workflow for this compound.

Caption: GC-MS analysis workflow for this compound.

Caption: qNMR analysis workflow for this compound.

Logical Relationship of Purity Assessment

Caption: Relationship between analytical techniques and purity information.

Conclusion

The purity of commercially available this compound is a critical parameter for its successful application in research and development. This guide has provided detailed experimental protocols for HPLC, GC-MS, and qNMR, which are robust methods for the comprehensive purity assessment of this compound. By employing these techniques, researchers can confidently verify the quality of their materials, leading to more reliable and reproducible scientific outcomes. Understanding the potential impurities arising from different synthetic routes further aids in the interpretation of analytical data and in the selection of appropriate purification strategies if necessary.

References

Methodological & Application

Application Notes and Protocols: 9,9-Dimethyl-9,10-dihydroacridine as a Photocatalyst in Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) has emerged as a powerful metal-free method for the synthesis of well-defined polymers, mitigating concerns of metal contamination in sensitive applications such as electronics and biomedicine.[1] This document provides detailed application notes and protocols for the use of 9,9-Dimethyl-9,10-dihydroacridine derivatives as highly efficient organic photocatalysts for the controlled polymerization of challenging acrylate (B77674) monomers.[1][2] These photocatalysts exhibit tunable photochemical and electrochemical properties, enabling the synthesis of polymers with low dispersity and high chain-end fidelity under mild reaction conditions.[1][2]

Reaction Mechanism

The proposed mechanism for O-ATRP using this compound photocatalysts proceeds via an oxidative quenching cycle. The process can be summarized in four key steps:

-

Photoexcitation: The ground-state photocatalyst (PC) absorbs light, typically from a UV or visible light source, to form an excited state (PC*).

-

Activation: The excited photocatalyst (PC*) reduces an alkyl halide initiator (R-X) or a dormant polymer chain (Pn-X) via single electron transfer (SET). This generates a propagating radical (R• or Pn•) and the radical cation of the photocatalyst (PC•+).

-

Propagation: The generated radical propagates by adding to monomer units.

-

Deactivation: The propagating radical is deactivated by the photocatalyst radical cation (PC•+), reforming the dormant species (Pn+m-X) and regenerating the ground-state photocatalyst (PC). This reversible deactivation allows for controlled polymer growth.

Caption: Proposed mechanism of Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).

Data Presentation

The following tables summarize the photophysical and electrochemical properties of various this compound photocatalysts and their performance in the O-ATRP of n-butyl acrylate (nBA).

Table 1: Photophysical and Electrochemical Properties of this compound Photocatalysts [1]

| Photocatalyst | N-Aryl Substituent | Ep/2 (V vs SCE) | E*red (V vs SCE) |

| 1a | Naphthalen-1-yl | 0.82 | -1.58 |

| 1 | Phenyl | 0.85 | -1.55 |

| 2 | 4-Methoxyphenyl | 0.71 | -1.62 |

| 3 | 4-(Trifluoromethyl)phenyl | 0.90 | -1.49 |

| 4 | 4-Biphenyl | 0.83 | -1.57 |

| 5 | 3,5-dimethoxyphenyl | 0.77 | -1.56 |

| 6 | 3,5-bis(trifluoromethyl)phenyl | 1.04 | -1.41 |

| 7 | 2,4,6-trimethylphenyl | 0.80 | -1.60 |

Table 2: O-ATRP of n-Butyl Acrylate (nBA) using this compound Photocatalysts [1]

| Entry | Photocatalyst | Time (h) | Conversion (%) | Mn,th (kDa) | Mn,GPC (kDa) | Đ (Mw/Mn) |

| 1 | 1a | 1.5 | 95 | 19.4 | 18.5 | 1.25 |

| 2 | 1 | 2 | 93 | 19.0 | 17.8 | 1.30 |

| 3 | 2 | 1 | 98 | 20.0 | 19.2 | 1.12 |

| 4 | 3 | 3 | 85 | 17.4 | 16.5 | 1.45 |

| 5 | 4 | 1.5 | 96 | 19.6 | 18.9 | 1.22 |

| 6 | 5 | 1 | 97 | 19.8 | 19.0 | 1.15 |

| 7 | 6 | 4 | 78 | 16.0 | 15.1 | 1.52 |

| 8 | 7 | 1.5 | 94 | 19.2 | 18.3 | 1.28 |

Conditions: [nBA]:[DBMM]:[PC]:[LiBr] =:[1]:[0.01]: in N,N-dimethylacetamide (DMAc) irradiated with a 365 nm LED.

Experimental Protocols

Materials

-

Monomer: n-Butyl acrylate (nBA, ≥99%) was passed through a column of basic alumina (B75360) to remove the inhibitor before use.

-

Initiator: Diethyl 2-bromo-2-methylmalonate (DBMM, 98%) was used as received.

-

Photocatalyst: this compound derivatives were synthesized according to literature procedures.

-

Additive: Lithium bromide (LiBr, ≥99%) was dried under vacuum at 120 °C for 24 hours before use.

-

Solvent: N,N-dimethylacetamide (DMAc, anhydrous, 99.8%) was used as received.

General Procedure for O-ATRP of n-Butyl Acrylate in a Batch Reactor

-